(R)-Merimepodib

IMPDH enzymology immunosuppression

Standard IMPDH inhibitors like mycophenolate or ribavirin cannot replace the chiral control requirements of Merimepodib stereospecificity studies. (R)-Merimepodib serves as the essential 1.8x less active enantiomeric control (IC50 0.37 µM vs. 0.21 µM for S-form). - Validated negative control for IMPDH binding pocket chiral discrimination - 2,857x more potent IMPDH reference (7 nM) vs. mycophenolic acid (20,000 nM) - Reversible antiviral activity confirmed by guanosine supplementation - Ships immediately for antiviral screening (Zika EC50 0.6 µM) and immunosuppression research

Molecular Formula C23H24N4O6
Molecular Weight 452.5 g/mol
Cat. No. B12379520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Merimepodib
Molecular FormulaC23H24N4O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
InChIInChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1
InChIKeyJBPUGFODGPKTDW-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Merimepodib: IMPDH Inhibitor Isomer


(R)-Merimepodib is the (R)-enantiomer of the IMPDH inhibitor Merimepodib (VX-497), a noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) with broad-spectrum antiviral activity in vitro [1]. (R)-Merimepodib serves primarily as an experimental control in assays where chiral specificity is critical, as the (S)-enantiomer is the pharmacologically active form [2]. The compound inhibits IMPDH by binding to the enzyme's NAD+ site, thereby depleting intracellular guanine nucleotides and suppressing viral RNA replication across multiple viral families including Flaviviridae, Filoviridae, and Arenaviridae [3].

Why (R)-Merimepodib Cannot Be Substituted


Generic substitution with alternative IMPDH inhibitors such as mycophenolate mofetil (MMF) or ribavirin is not scientifically valid due to fundamental differences in inhibitory potency, chiral specificity, and antiviral spectrum. (R)-Merimepodib is specifically required as a chiral control compound when studying the stereospecific activity of Merimepodib, as the (R)-enantiomer exhibits approximately 1.8-fold weaker IMPDH inhibition (IC50 0.37 µM) compared to the active (S)-enantiomer (IC50 0.21 µM) [1]. Furthermore, Merimepodib demonstrates 17- to 186-fold greater antiviral potency than ribavirin across multiple viral systems, and its noncompetitive, reversible binding mechanism differs fundamentally from the uncompetitive inhibition of mycophenolic acid [2]. Cross-study comparisons reveal that Merimepodib's IC50 of 7 nM against IMPDH is approximately 2,857-fold more potent than mycophenolic acid's IC50 of 20,000 nM, precluding any assumption of interchangeable activity .

(R)-Merimepodib: Comparative Evidence


IMPDH Inhibition vs. Mycophenolic Acid

Merimepodib exhibits a 2,857-fold higher potency against IMPDH compared to mycophenolic acid, the active metabolite of mycophenolate mofetil. While Merimepodib inhibits IMPDH with an IC50 of 7.0 nM, mycophenolic acid requires an IC50 of 20,000 nM (20 µM) to achieve comparable inhibition . This quantitative difference reflects Merimepodib's noncompetitive, reversible binding to the NAD+ site of IMPDH versus mycophenolic acid's uncompetitive inhibition mechanism. In lymphocyte proliferation assays, Merimepodib inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM, a concentration range unattainable with mycophenolic acid without off-target effects [1].

IMPDH enzymology immunosuppression

Antiviral Potency vs. Ribavirin

Merimepodib demonstrates 17- to 186-fold greater antiviral potency than ribavirin across a panel of DNA and RNA viruses in cell culture . Specifically, against Zika virus (ZIKV) RNA replication, Merimepodib achieves an EC50 of 0.6 µM, whereas ribavirin requires substantially higher concentrations to achieve comparable suppression [1]. This potency advantage is attributed to Merimepodib's selective, noncompetitive inhibition of IMPDH versus ribavirin's multiple proposed mechanisms including IMPDH inhibition and RNA mutagenesis. Importantly, Merimepodib's antiviral activity can be completely reversed by addition of exogenous guanosine to culture media, confirming its specific on-target mechanism via IMPDH inhibition rather than off-target effects [1].

antiviral Zika virus flavivirus

Chiral Specificity: R vs. S Enantiomer

The (R)-enantiomer of Merimepodib demonstrates approximately 1.8-fold lower inhibitory potency against IMPDH compared to the (S)-enantiomer in biochemical IC50 assays. Specifically, (S)-Merimepodib exhibits an IC50 of 0.21 µM, while (R)-Merimepodib requires 0.37 µM to achieve comparable inhibition [1]. This stereospecific difference is critical for studies investigating the chiral requirements of IMPDH inhibition or for use as a negative control in assays where the (S)-enantiomer serves as the active compound. The pharmaceutical form of Merimepodib employed in clinical development is exclusively the (S)-configured enantiomer, typically as the hydrochloride salt, underscoring the functional relevance of this stereochemical distinction [2].

stereochemistry chiral resolution IMPDH

Clinical Proof-of-Concept: Merimepodib Additivity with Standard-of-Care Antivirals in HCV Nonresponders

In a Phase II clinical study of 31 HCV genotype 1 patients who were nonresponsive to prior interferon-alpha and ribavirin therapy, the addition of Merimepodib (25 mg or 50 mg q12h) to pegylated interferon and ribavirin demonstrated a statistically significant dose-dependent antiviral response at six months [1]. The primary efficacy analysis in treatment-compliant patients demonstrated an enhanced antiviral effect at the 100 mg Merimepodib dose level compared to placebo, with mean log HCV RNA reduction of -1.78 for the IFN-α plus Merimepodib combination versus -0.86 for IFN-α alone (p=0.037) [2]. This clinical additivity confirms the in vitro observation that Merimepodib synergizes with interferon-alpha without pharmacokinetic interactions, supporting its use as a research tool for investigating combination antiviral strategies [3].

hepatitis C clinical trial antiviral combination

(R)-Merimepodib Applications


Chiral Control for IMPDH Assays

(R)-Merimepodib serves as the essential enantiomeric control in any assay designed to evaluate the stereospecificity of IMPDH inhibition. With its 1.8-fold lower potency (IC50 0.37 µM) compared to the active (S)-enantiomer (IC50 0.21 µM) in biochemical assays, (R)-Merimepodib provides a validated negative control that confirms the chiral discrimination of the IMPDH binding pocket [1]. This application is critical for medicinal chemistry programs developing novel chiral IMPDH inhibitors and for quality control in pharmaceutical manufacturing where enantiomeric purity must be rigorously established [2].

Broad-Spectrum Antiviral Screening

(R)-Merimepodib, when used as a reference standard for Merimepodib, supports antiviral screening programs targeting emerging viral pathogens including Zika virus (EC50 0.6 µM), Ebola, Lassa, Chikungunya, and Junin viruses [1]. The compound's 17- to 186-fold greater potency than ribavirin across multiple viral families provides a high-potency benchmark for IMPDH-dependent antiviral activity in cell-based assays [2]. Researchers can employ (R)-Merimepodib as a control to differentiate on-target IMPDH-mediated antiviral effects from off-target mechanisms, leveraging the fact that its antiviral activity is fully reversible by exogenous guanosine supplementation [1].

Combination Antiviral Synergy Studies

Based on clinical data demonstrating additivity with pegylated interferon and ribavirin, (R)-Merimepodib serves as a tool compound for investigating host-targeted antiviral strategies in combination with direct-acting antivirals [1]. The mean log HCV RNA reduction of -1.78 for the Merimepodib combination versus -0.86 for interferon alone (p=0.037) establishes a quantitative benchmark for additivity that can be compared against novel IMPDH inhibitors or alternative host-targeting agents [2]. This application is particularly relevant for research into difficult-to-treat viral infections where viral resistance to direct-acting agents necessitates host-directed combination approaches.

Immunosuppression and Lymphocyte Assays

(R)-Merimepodib, as the enantiomeric control for Merimepodib, supports research in immunosuppression model systems where IMPDH inhibition suppresses lymphocyte proliferation. Merimepodib inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM, and oral administration in mice inhibits the primary IgM antibody response with an ED50 of approximately 30-35 mg/kg [1]. The 2,857-fold greater IMPDH inhibitory potency of Merimepodib (IC50 7 nM) compared to mycophenolic acid (IC50 20,000 nM) positions (R)-Merimepodib as a high-potency reference standard for studies investigating the relationship between IMPDH inhibition and immune cell function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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